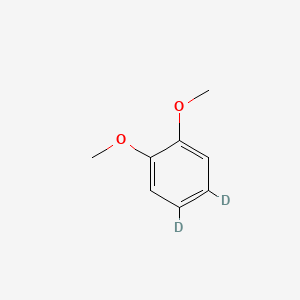

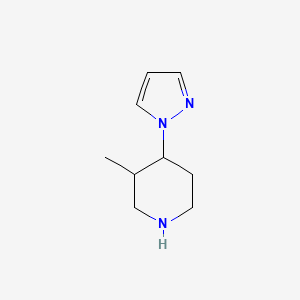

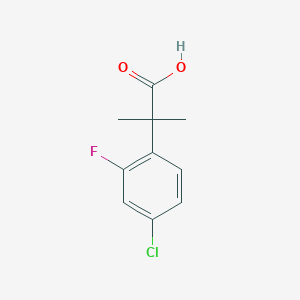

2,3-Difluoro-4-piperidinophenylboronic acid

説明

Synthesis Analysis

The synthesis of boronic acid derivatives like DPPB is a topic of ongoing research. Protodeboronation of pinacol boronic esters is a method that has been explored . The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade .科学的研究の応用

Liquid Crystal and Ferroelectric Systems

- Synthesis of Terphenyls and Biphenyl Systems: The coupling of arylboronic acids with aryl halides, including 2,3-difluoroarylboronic acids, has been used to synthesize dialkyl- and alkoxyalkyl-1,1′:4′,1″-terphenyls and their biphenyl counterparts. These compounds exhibit low-melting liquid crystal phases and are suitable for use in ferroelectric systems (Gray, Hird, Lacey, & Toyne, 1989).

- Ferroelectric Host Materials: Similar 2,3-difluoro-substituted biphenyls have been developed as host materials for ferroelectric liquid crystal mixtures, displaying high phase stability and suitability for low birefringence applications (Hird, Toyne, & Gray, 1994).

Organic Synthesis and Catalysis

- Synthesis of Piperidine Derivatives: 2,3-Difluoroarylboronic acids have been used in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, important intermediates in agrochemical and pharmaceutical chemistry (Surmont et al., 2009).

- Catalytic Asymmetric Addition: These compounds have been employed in catalytic asymmetric conjugate addition reactions, producing biologically significant 2-aryl-4-piperidones with high yields and enantioselectivities (Xu, Zhang, Zhang, & Shi, 2010).

Nanoparticle Synthesis and Application

- Nanomagnetic Reusable Catalysts: Piperidine-4-carboxylic acid derivatives, like 2,3-difluoroarylboronic acids, have been used to functionalize Fe3O4 nanoparticles. These serve as novel catalysts in organic synthesis, showing high efficiency and reusability (Ghorbani‐Choghamarani & Azadi, 2015).

Optical and Sensing Materials

- Phosphorescence Tuning: Difluoroboron β-diketonates, related to 2,3-difluoroarylboronic acids, have been utilized in optical oxygen sensors, with their spectral features and phosphorescence properties being tailored for specific applications (Liu et al., 2018).

作用機序

Target of Action

Boronic acid derivatives, such as this compound, are often used in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids act as nucleophilic organic groups. They are transferred from boron to a transition metal, such as palladium . This process, known as transmetalation, forms new carbon-carbon bonds .

Result of Action

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

特性

IUPAC Name |

(2,3-difluoro-4-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c13-10-8(12(16)17)4-5-9(11(10)14)15-6-2-1-3-7-15/h4-5,16-17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHZOHDPQCQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCCCC2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-piperidinophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)

![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)